molecular formula C21H19NO2S B12602348 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide CAS No. 881030-76-8

4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide

Cat. No.: B12602348
CAS No.: 881030-76-8
M. Wt: 349.4 g/mol
InChI Key: VOIKHOBSHWWBTI-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its complex structure, which includes a phenylethenyl group and a methyl group attached to a benzene ring. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(2-phenylethenyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. For example, it can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exerting antimicrobial effects . The phenylethenyl group may also interact with cellular receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylethenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

881030-76-8

Molecular Formula

C21H19NO2S

Molecular Weight

349.4 g/mol

IUPAC Name

4-methyl-N-[2-(2-phenylethenyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H19NO2S/c1-17-11-15-20(16-12-17)25(23,24)22-21-10-6-5-9-19(21)14-13-18-7-3-2-4-8-18/h2-16,22H,1H3

InChI Key

VOIKHOBSHWWBTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=CC=C3

Origin of Product

United States

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